Product packaging for Allocolchicine(Cat. No.:)

Allocolchicine

Numéro de catalogue: B1217306
Poids moléculaire: 399.4 g/mol
Clé InChI: NMKUAEKKJQYLHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Allocolchicine is a tricyclic alkaloid featuring a 6-7-6 carbocyclic framework, which is a structural analogue of the natural product colchicine. This compound serves as a key intermediate and reference standard in medicinal chemistry and pharmacology research, particularly in the study of tubulin-binding agents. Its prominent research value stems from its potent ability to bind tubulin and inhibit microtubule polymerization, thereby disrupting mitotic spindle formation and leading to cell cycle arrest. Studies indicate that this compound and related allocolchicinoids demonstrate promising antiproliferative activity against various cancer cell lines, often with a reduced toxicity profile compared to colchicine, making them attractive candidates for the development of novel antimitotic therapeutics . The synthetic interest in this compound is significant, with modern approaches utilizing advanced methods like cobalt-catalyzed alkyne [2+2+2]-cyclotrimerization as a key step. This method allows for the versatile synthesis of various analogues with diverse functionalities on ring C, facilitating structure-activity relationship (SAR) studies . Research into such analogues aims to optimize efficacy and safety, a common strategy for compounds with narrow therapeutic windows . This compound is provided for research purposes such as investigating mechanisms of cell division, developing new cancer therapies, and exploring treatments for inflammatory conditions. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO6 B1217306 Allocolchicine

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C22H25NO6

Poids moléculaire

399.4 g/mol

Nom IUPAC

methyl 8-acetamido-13,14,15-trimethoxytricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaene-5-carboxylate

InChI

InChI=1S/C22H25NO6/c1-12(24)23-17-9-7-13-11-18(26-2)20(27-3)21(28-4)19(13)15-8-6-14(10-16(15)17)22(25)29-5/h6,8,10-11,17H,7,9H2,1-5H3,(H,23,24)

Clé InChI

NMKUAEKKJQYLHK-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)OC)OC)OC)OC

SMILES canonique

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)OC)OC)OC)OC

Synonymes

allocolchicine
methyl 5-acetylamino-6,7-dihydro-9,10,11-trimethoxy-5H-dibenzo(a,c)cycloheptene-3-carboxylate

Origine du produit

United States

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Allocolchicine Core Synthesis

Several key strategies have been devised to assemble the characteristic 6–7–6 tricyclic system of this compound.

Cycloaddition Reactions in Tricyclic Framework Construction

Cycloaddition reactions have proven instrumental in forming the fused ring system.

Cobalt-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization: This powerful catalytic method has been employed for the total synthesis of (±)-allocolchicine and its analogues nih.govacs.orgnih.govacs.org. It allows for the simultaneous construction of rings B and C from simple alkyne precursors acs.orgnih.gov. The reaction typically involves a diyne and another alkyne, catalyzed by cobalt complexes, to form the central 6–7–6 framework nih.govacs.orgnih.govacs.org. This approach offers flexibility, enabling the synthesis of analogues with diverse functionalities at the C(9) and C(10) positions of ring C nih.govacs.orgnih.gov. For instance, the cyclotrimerization of a diyne with acetylene (B1199291) yielded this compound in 77% yield acs.org. This method has also been adapted for the synthesis of cyclopropylallocolchicinoids and 6-oxa-allocolchicinoids acs.orgnih.gov.

Diels-Alder Reaction-Aromatization Approach: This strategy involves a Diels-Alder cycloaddition followed by an aromatization step to construct the functionalized ring C of allocolchicinoids nih.govmsu.eduacs.orgrsc.org. It serves as a complementary method to benzannulation approaches and has been utilized in the first stereoselective total synthesis of (-)-7S-allocolchicine nih.govacs.org. The reaction typically proceeds by reacting dienes incorporating rings A and B with various dienophiles, followed by aromatization to yield the desired allocolchicinoids msu.eduacs.org. For example, the Diels-Alder reaction of a protected diene with methyl propiolate, followed by DDQ aromatization, afforded a protected allocolchicinoid in 79% yield acs.org.

Enyne Ring-Closing Metathesis/Diels-Alder Reaction: This combined approach has also been reported for the synthesis of this compound analogues rsc.orgrsc.org.

Catalytic Methodologies in Skeletal Assembly

Transition metal catalysis plays a crucial role in forming key carbon-carbon bonds within the this compound skeleton.

Palladium-Catalyzed Intramolecular Direct Arylation: This method is effective for installing the biaryl bond and constructing the seven-membered ring, thereby forming the B ring of this compound acs.orgrsc.orgrsc.orgresearchgate.netnih.govcore.ac.uk. It has been employed in formal enantioselective syntheses of this compound nih.gov. For example, intramolecular direct arylation of an aryl chloride has been used to form the seven-membered ring nih.gov.

Suzuki-Miyaura Coupling: This widely applicable cross-coupling reaction has been used for biaryl coupling in the synthesis of this compound analogues msu.edursc.orgnih.gov. It is often employed in conjunction with other strategies, such as the synthesis of indole-based this compound congeners rsc.org.

Oxidative Coupling: General oxidative coupling methods have been utilized for the synthesis of this compound analogues rsc.orgrsc.org. More specifically, oxidative C-H/C-H coupling, often mediated by reagents like PIFA and BF3·Et2O, has been used to synthesize triazolo-fused this compound analogues colab.ws.

Radical Cascade Cyclization Processes

Radical chemistry offers efficient pathways to construct complex cyclic systems, including the this compound framework.

Phosphorus-Centered Radical Cyclization (7-endo-trig): A notable strategy involves the use of phosphorus-centered radicals to initiate a cascade cyclization, specifically a 7-endo-trig process, for the construction of dibenzocycloheptanones, which are precursors to this compound derivatives acs.orgrsc.orgrsc.orgscispace.comrsc.org. This approach, often employing diethyl phosphonate (B1237965) as the radical source and initiated by silver nitrate, provides a step-economical route to the challenging seven-membered ring acs.orgrsc.orgrsc.orgrsc.org. A key advantage is the ability to tracelessly remove the phosphorus-centered radical motif under mild conditions, yielding the desired dephosphorylated products acs.orgrsc.orgrsc.orgscispace.comrsc.org. This method has been successfully applied to the synthesis of NSC 51046 analogues rsc.orgrsc.org. For instance, a reaction using diethyl H-phosphonate and AgNO3/K2S2O8 in dioxane/water at 70 °C yielded the tricyclic product in 60% yield rsc.org.

Electro-Organic Synthesis Protocols for Allocolchicinoids

Electrochemistry offers a sustainable and often milder alternative for generating reactive intermediates and facilitating bond formations.

Electrooxidative Tricyclic Domino Assembly: A notable development is the use of electrooxidative domino strategies for the assembly of the 6–7–6 fused system of allocolchicines rsc.org. This approach utilizes electricity as a traceless oxidant to generate radicals, facilitating a cascade of reactions, including addition and cyclization rsc.org. This method has been applied to the synthesis of NSC 51046 analogues rsc.org.

General Electro-Organic Key Transformations: Concise and sustainable protocols employing electro-organic key transformations have been demonstrated for the synthesis of allocolchicines, including N-acetylcolchinol methyl ether, N-acetylcolchinol, and ZD6126 nih.govresearchgate.net. These methods often involve generating reactive intermediates through electrochemical oxidation or reduction, leading to efficient bond formations in fewer steps nih.govresearchgate.net.

Synthesis of Allocolchicinoid Analogues and Derivatives

The structural diversity of allocolchicinoids has been expanded through modifications to the core scaffold, particularly involving heteroatom incorporation and alterations to the seven-membered B-ring.

Ring System Heteroatom Modifications and Design

Heterocyclic Analogues: The incorporation of heterocyclic moieties into the this compound structure has yielded compounds with significant biological activity. This includes the synthesis of indole-based this compound congeners msu.edursc.orgscispace.com and pyrrolo-allocolchicinoids msu.edursc.orgscispace.com. These strategies often involve building the heterocyclic ring onto a pre-formed or partially formed this compound skeleton, or using heterocyclic precursors in key bond-forming reactions msu.edursc.org. Analogues with pyridine (B92270) C rings have also been synthesized using cyclotrimerization approaches acs.org.

Modified Seven-Membered B-Rings: Modifications to the seven-membered B-ring have led to novel classes of allocolchicinoids. This includes the synthesis of compounds with oxepine and azepine B-ring structures nih.govnih.gov. Furthermore, annulation of the seven-membered B-ring with heterocyclic systems, such as pyrazole, isoxazole, and pyrimidine (B1678525) rings, has been achieved, yielding potent tubulin-inhibitory agents nih.govnih.gov. For example, Beckmann rearrangement of an oxime precursor was used to form eight-membered B-ring lactams, while Schmidt rearrangement provided tetrazole-annulated congeners nih.gov.

Compound List

this compound

Colchicine (B1669291)

N-acetylcolchicinol methyl ether (NSC 51046)

ZD6126

N-acetylcolchinol

(-)-7S-allocolchicine

3,4,5-trimethoxybenzaldehyde (B134019)

Pyrrolo-allocolchicinoids

Indole-based this compound congeners

Benzofuran pharmacophore

6-oxa-allocolchicinoids

this compound analogues with pyridine C ring

Triazolo-fused this compound analogs

Cyclopropylallocolchicinoids

Dibenzocycloheptanones

Phosphorylated dibenzocycloheptanones

Dephosphorylated products (enones)

Methyl propiolate

DMAD (Dimethyl acetylenedicarboxylate)

Methyl (iodoaryl)propionate

3-phenyl-1-(3′,4,5′-trimethoxy-[1,1′-biphenyl]-2-yl)prop-2-yn-1-one

2-bromo-5-methoxybenzaldehyde (B1267466)

Desacetyl this compound

NCME (N-acetyl colchinol (B3062891) O-methyl ether)

Steganacin aza-analogue

Oxepine B-ring structures

Azepine B-ring structures

Pyrazole annulated NCME variant

Isoxazole annulated NCME variant

Pyrimidine annulated NCME variant

2-aminopyrimidine (B69317) annulated NCME variant

Azocin-B-ring lactams

(1-cyclopropylvinyl)benzene

(±)-allocolchicine

Methyl gallate

O-methyl tyramine (B21549)

Vanillin derivatives

Diethyl H-phosphonate

AgNO3 (Silver nitrate)

K2S2O8 (Potassium peroxydisulfate)

Pd(OAc)2 (Palladium(II) acetate)

PPh3 (Triphenylphosphine)

Cs2CO3 (Cesium carbonate)

LiOH (Lithium hydroxide)

(i-Bu)2AlCl (Diisobutylaluminum chloride)

t-BuLi (tert-Butyllithium)

MeOH (Methanol)

CH2Cl2 (Dichloromethane)

TBAF (Tetrabutylammonium fluoride)

NMO (N-methylmorpholine N-oxide)

TPAP (Tetrapropylammonium perruthenate)

CBS (Corey-Bakshi-Shibata) catalyst

Zn(N3)2-2Py (Zinc azide-pyridine complex)

PIFA (Phenyliodine(III) bis(trifluoroacetate))

BF3·Et2O (Boron trifluoride diethyl etherate)

CpCo(CO)2 (Cyclopentadienylcobalt dicarbonyl)

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy)

Data Tables

Table 1: Cycloaddition Reactions in this compound Core Synthesis

Reaction TypeKey Reagents/CatalystSubstrate TypeTypical Outcome/Yield RangeKey Reference(s)
Co-catalyzed Alkyne [2+2+2]-CyclotrimerizationCpCo(CO)2, LightDiyne + AlkyneModerate to good yields (e.g., 77% for this compound with acetylene) nih.govacs.orgnih.govacs.org
Diels-Alder Reaction-AromatizationDienophile (e.g., methyl propiolate), DDQ (aromatization)Dienes incorporating rings A and BModerate to good yields (e.g., 79% for protected allocolchicinoid) nih.govmsu.eduacs.orgrsc.org
Enyne Ring-Closing Metathesis/Diels-AlderNot specifiedEnyne precursorsNot specified rsc.orgrsc.org

Table 2: Catalytic Methodologies for Skeletal Assembly

Catalytic MethodMetal CatalystReaction TypeKey TransformationTypical Outcome/Yield RangeKey Reference(s)
Palladium-Catalyzed Direct ArylationPd(0) or Pd(II)Intramolecular Direct ArylationFormation of biaryl bond and seven-membered ringHigh yield acs.orgrsc.orgrsc.orgresearchgate.netnih.govcore.ac.uk
Suzuki-Miyaura CouplingPd catalystCross-couplingBiaryl bond formationHigh yield msu.edursc.orgnih.gov
Oxidative C-H/C-H CouplingNot specifiedC-H functionalizationFormation of triazolo-fused this compound analogsNot specified colab.ws
Oxidative Coupling (General)Not specifiedBiaryl couplingFormation of fused ring systemsNot specified rsc.orgrsc.org

Table 3: Radical Cascade Cyclization Processes

Radical TypeCyclization ModeRadical SourceInitiator/ConditionsKey Product TypeTypical YieldKey Reference(s)
Phosphorus-Centered Radical7-endo-trigDiethyl H-phosphonateAgNO3, K2S2O8, 1,4-dioxane/H2O, 70 °CPhosphorylated dibenzocycloheptanones60% (example) acs.orgrsc.orgrsc.orgscispace.comrsc.org
Phosphorus-Centered Radical7-endo-trigDiethyl phosphiteAgNO3, K2S2O8, 1,4-dioxane/H2O, 70 °CPhosphorylated dibenzocycloheptanonesHigh yield acs.orgrsc.orgrsc.orgscispace.comrsc.org

Table 4: Electro-Organic Synthesis Protocols

Electrochemical MethodKey TransformationSubstrate TypeProduct TypeKey Reference(s)
Electrooxidative Domino AssemblyRadical addition/cyclization cascadeBiarylyone substratesTricyclic 6–7–6 fused systems, this compound analogues rsc.org
General Electro-Organic SynthesisElectrochemical oxidation/reductionVarious precursorsN-acetylcolchinol methyl ether, N-acetylcolchinol, ZD6126, Allocolchicines nih.govresearchgate.net

Table 5: Heteroatom Modifications and Ring System Designs

Modification TypeIncorporated Moiety/StrategyTarget Allocolchicinoid ClassKey Synthetic Step(s)Key Reference(s)
Heterocyclic Ring IncorporationIndole (B1671886), Pyrrole, PyridineIndole-based congeners, Pyrrolo-allocolchicinoids, Pyridine analoguesFriedel-Crafts acylation, Pd-catalyzed cross-coupling, Cyclotrimerization acs.orgmsu.edursc.orgscispace.com
B-Ring Modification (Seven-membered)Oxepine, AzepineOxepine/Azepine B-ring analoguesMultistep synthesis from aldehydes, Ziegler-Ullmann reaction, Cannizzaro reaction, Beckmann rearrangement, Schmidt rearrangement nih.govnih.gov
B-Ring Modification (Seven-membered)Heterocyclic Annulation (Pyrazole, Isoxazole, Pyrimidine)Heterocycle-annulated B-ring analoguesReaction with Bredereck's reagent, subsequent cyclization nih.govnih.gov
Synthesis of Triazolo-Fused Analogues1,2,3-Triazole ringTriazolo-fused this compound analogsIntramolecular oxidative biaryl coupling (PIFA/BF3·Et2O) colab.ws

Molecular and Cellular Mechanisms of Action Research

Interactions with Microtubule Systems

Allocolchicine shares a fundamental mechanism of action with colchicine (B1669291), which is the inhibition of tubulin polymerization into microtubules rsc.orgscispace.complos.orgrsc.orgnih.govjournalagent.commdpi.comnih.govresearchgate.netacs.orgfrontiersin.orgmdpi.com. Tubulin is the primary protein subunit responsible for forming microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. By binding to tubulin, this compound disrupts the dynamic equilibrium required for microtubule assembly and stability rsc.orgscispace.comrsc.org. This disruption prevents the formation of functional mitotic spindles, which are critical for accurate chromosome segregation during cell division rsc.orgscispace.comrsc.org.

In vitro studies using purified tubulin have consistently demonstrated that this compound and its derivatives inhibit microtubule assembly rsc.orgscispace.comrsc.org. For instance, indole-based allocolchicinoids have shown significant inhibition in tubulin polymerization assays rsc.orgscispace.comrsc.org. Specific analogues, such as compound 7, an indole-containing allocolchicinoid, have also exhibited clear inhibition of tubulin assembly nih.gov. Similarly, pyrrole-based carboxamides have displayed potent inhibitory effects on tubulin polymerization mdpi.com.

This compound engages in a substoichiometric mode of action, meaning a single molecule of this compound bound to tubulin can influence the polymerization of multiple tubulin subunits rsc.orgscispace.comacs.org. The binding affinity, quantified by the inhibition constant (Ki), for this compound is comparable to that of colchicine, with values around (2.1 ± 0.3) × 10⁶ M⁻¹ acs.org. At 50% inhibition of tubulin polymerization, this compound binds in a substoichiometric ratio, with approximately one liganded tubulin molecule associated with 40-50 molecules of free protein acs.org. The binding of this compound to tubulin is also associated with a dramatic enhancement of its fluorescence, indicating specific interactions within a hydrophobic binding environment nih.gov. The activation energy for this binding reaction is reported to be 18.4 ± 1.5 kcal/mol, similar to that observed for colchicine nih.gov.

This compound specifically targets the well-characterized colchicine binding site located on tubulin dimers researchgate.netacs.orgfrontiersin.orgmdpi.comnih.govnih.gov. This site is situated at the interface between the α and β tubulin subunits frontiersin.org. The interaction is reversible and is accompanied by distinct spectroscopic changes, including an enhancement of this compound's fluorescence and quenching of tubulin's intrinsic fluorescence, alongside perturbations in the protein's circular dichroism spectra nih.govnih.gov. This compound binding also stimulates the tubulin GTPase activity nih.gov.

Structurally, this compound differs from colchicine in its C ring, which is replaced by an aromatic ester nih.govnih.gov. Despite this modification, this compound retains the ability to bind to the colchicine binding site nih.gov. Studies with specific tubulin isotypes, such as avian tubulin isotype βVI (CeTb), have revealed differential binding. While colchicine binding to CeTb was not detected under experimental conditions, this compound exhibited measurable, moderate affinity (Ka = 0.18 × 10⁵ M⁻¹) researchgate.netacs.orgnih.gov. Molecular modeling suggests that divergent amino acid residues within the binding site of βVI tubulin, particularly in the vicinity of the A ring region of the colchicine binding site, may contribute to these differential interactions researchgate.netacs.orgnih.gov. This compound's structural features, including its smaller ring size and more flexible C ring substituents, may allow it to accommodate altered binding modes in certain tubulin isotypes researchgate.netacs.org. The A ring of colchicine acts as an anchor within the binding site, and the C ring's conformation and interaction significantly influence the nature of the inhibitory complex nih.gov.

This compound functions through a substoichiometric mechanism of inhibition on tubulin self-assembly rsc.orgscispace.comacs.org. This implies that a single this compound molecule bound to a tubulin dimer can effectively inhibit the polymerization of numerous tubulin subunits. Research indicates that at 50% inhibition of tubulin polymerization, the ratio of tubulin bound to the drug (r) for this compound is approximately 2%, signifying that one liganded tubulin molecule is associated with 40-50 molecules of free protein acs.org. This substoichiometric behavior is consistent with that observed for colchicine acs.org. The binding affinity, as measured by the inhibition constant (Ki), for this compound is comparable to colchicine, with values around (2.1 ± 0.3) × 10⁶ M⁻¹ acs.org. The stoichiometry of inhibition is closely linked to the binding constant (Ki) and is thermodynamically related to the drug's binding to tubulin acs.org.

Table 1: Tubulin Polymerization Inhibition Characteristics

CompoundInhibition TypeRatio (Ligand:Tubulin at 50% inhibition)Ki (M⁻¹)IC50 (Tubulin Polymerization)Notes
This compound (ALLO)Substoichiometric~1:40-50(2.1 ± 0.3) × 10⁶Not directly specifiedBinds to the colchicine binding site; similar Ki to colchicine. acs.org
Colchicine (COL)Substoichiometric~1:40-50(2.1 ± 0.3) × 10⁶Not directly specifiedReference compound for mechanism. acs.org
Compound 7 (Indole-containing analogue)Not specifiedNot specifiedNot specified< 1 nMDemonstrates tubulin assembly inhibition. nih.gov
Compound 5m (Pyrrole-based analogue)Not specifiedNot specifiedNot specified0.37 ± 0.07 μMShows strong inhibition of tubulin polymerization. mdpi.com

Cellular Event Modulation and Cell Cycle Research

The disruption of microtubule dynamics by this compound triggers a critical cellular response: cell cycle arrest rsc.orgscispace.comjournalagent.commdpi.comnih.gov. This arrest predominantly occurs in the G2/M phase, the stage where cells prepare for and undergo mitosis. The inability to form a functional mitotic spindle, a direct consequence of inhibited tubulin polymerization, prevents cells from progressing through mitosis rsc.orgscispace.comrsc.org. In preclinical studies, indole-containing allocolchicinoids, such as compound 7, have been observed to induce cell cycle arrest specifically in the G2/M phase nih.gov. Similarly, other related compounds, like pyrrole-based carboxamides, have demonstrated the capacity to halt cell cycle progression in the G2/M phase, leading to an accumulation of cells in mitosis mdpi.com. Colchicine itself has also been reported to arrest the cell cycle at the G2/M transition in various cancer cell lines journalagent.com.

The cell cycle arrest induced by this compound ultimately leads to programmed cell death, known as apoptosis rsc.orgscispace.complos.orgrsc.orgnih.govjournalagent.comnih.gov. This apoptotic cascade is initiated by the cellular damage resulting from the disrupted mitotic spindle and the sustained G2/M arrest rsc.orgscispace.complos.orgrsc.orgnih.gov. This compound and its derivatives have demonstrated potent apoptosis-inducing activity rsc.orgscispace.comrsc.orgnih.govnih.gov. For example, indole-based allocolchicinoids, such as compounds 5a-c, exhibit apoptosis-inducing activity (AC50) in the low nanomolar concentration range rsc.orgscispace.comrsc.org. Compound 7, another indole-derived allocolchicinoid, showed a 25% induction of apoptosis in specific preclinical models nih.gov. The induction of apoptosis is a primary mechanism through which allocolchicinoids exert their anti-proliferative effects, particularly against rapidly dividing cancer cells rsc.orgscispace.complos.orgrsc.orgnih.gov.

Studies on Autophagy and Necrosis Induction in Cellular Systems

Research into specific this compound derivatives has illuminated their capacity to induce distinct forms of cell death, including autophagy and necrosis, often with notable selectivity for cancer cells.

One notable derivative, (S)-3,8,9,10-tetramethoxythis compound, referred to as Green 1, has demonstrated a selective induction of pro-death autophagy and necrosis in human cancer cell lines, including pancreatic cancer cells (PANC-1) and acute T cell leukemia cells (E6-1 or Jurkat) nih.govplos.orgnih.govnih.gov. Crucially, Green 1 exhibited minimal impact on normal human fibroblasts, suggesting a degree of tumor selectivity nih.govplos.orgnih.gov. Studies indicated that Green 1 treatment led to increased reactive oxygen species (ROS) production within the mitochondria of pancreatic cancer cells plos.orgnih.govresearchgate.net. This elevated oxidative stress is hypothesized to trigger the pro-death autophagy, a process where cells attempt to survive stress but ultimately succumb to the compound's effects nih.govplos.org. Morphological analysis of Green 1-treated cells revealed characteristics of autophagy, such as LC3-I/LC3-II conversion and Beclin-1 expression, without displaying typical apoptotic morphology researchgate.net.

In contrast, another derivative, N-acetyl-O-methylcolchinol (NSC 51046), was found to induce apoptosis in both pancreatic cancer cells (PANC-1, BxPC-3) and normal human fibroblasts, indicating a lack of selectivity nih.govplos.orgnih.gov. NSC 51046 treatment resulted in clear apoptotic morphological changes, including cell blebbing, shrinkage, and nuclear condensation nih.gov.

The this compound derivative ZD 6126, a prodrug of N-acetylcolchinol, has also shown significant effects. In vitro, it disrupted the cytoskeleton of tumor endothelial cells and induced apoptosis nih.govplos.orgresearchgate.net. Furthermore, in vivo studies demonstrated that ZD 6126 caused tumor cell necrosis in mouse models across various human tumor types, including lung, colorectal, prostate, ovarian, and breast cancers nih.govplos.orgresearchgate.net. However, ZD 6126's clinical development was halted due to associated cardiotoxicity nih.govplos.orgnih.gov.

Table 1: Cellular Effects of this compound Derivatives

CompoundCell TypeObserved EffectSelectivityKey Mechanism/PathwayReference(s)
Green 1PANC-1 (Pancreatic Cancer)Reduced viability, Pro-death autophagy, NecrosisSelectiveIncreased ROS, Mitochondrial stress, Autophagy nih.govplos.orgnih.govnih.gov
Green 1E6-1/Jurkat (Leukemia)Pro-death autophagySelectiveIncreased ROS, Mitochondrial stress, Autophagy nih.govplos.orgnih.gov
Green 1Normal Human FibroblastsLittle effectSelective- nih.govplos.orgnih.gov
NSC 51046PANC-1, BxPC-3 (Pancreatic Cancer)ApoptosisNon-selectiveApoptotic morphology nih.govplos.orgnih.gov
NSC 51046Normal Human FibroblastsApoptosisNon-selectiveApoptotic morphology nih.govplos.orgnih.gov
ZD 6126Tumor Endothelial CellsCytoskeleton disruption, ApoptosisNot specifiedCytoskeletal disruption nih.govplos.orgresearchgate.net
ZD 6126Various in vivo tumor models (e.g., lung, breast)NecrosisNot specifiedNecrosis induction nih.govplos.orgresearchgate.net

Exploration of Non-Tubulin Molecular Targets and Pathways

While colchicine's primary mechanism involves binding to tubulin and disrupting microtubule dynamics, research suggests that some this compound derivatives may operate through distinct pathways, potentially targeting molecules other than tubulin.

Notably, Green 1 has been reported to not appear to target tubulin, distinguishing its mechanism from that of colchicine and NSC 51046 nih.govplos.orgnih.gov. This divergence is significant, as it implies that structural modifications within the this compound scaffold can lead to entirely different molecular interactions. The observed increase in ROS production by Green 1 in the mitochondria of cancer cells points towards mitochondria as a potential non-tubulin molecular target plos.orgnih.govresearchgate.net. This suggests that this compound analogs might exploit cellular pathways related to oxidative stress and mitochondrial function, independent of microtubule disruption.

The development of allocolchicinoids bearing Michael acceptor fragments has aimed to achieve irreversible binding to cysteine residues within the colchicine-binding site of tubulin nih.gov. While these compounds have demonstrated potent cytotoxic activity and a substoichiometric mode of microtubule inhibition comparable to colchicine, they also exhibit general toxicity nih.gov. This highlights the ongoing effort to identify derivatives with improved selectivity and reduced off-target effects, potentially by exploring pathways beyond tubulin.

Mechanistic Diversification Among Synthesized Allocolchicinoids

The synthesis of various allocolchicinoids has revealed a substantial diversification in their mechanisms of action, stemming from subtle alterations in their chemical structures. This diversity allows for the exploration of compounds with potentially improved therapeutic profiles compared to the parent molecule, colchicine.

A key distinction lies in the cell death modalities induced. Green 1 selectively promotes pro-death autophagy and necrosis in cancer cells, whereas NSC 51046 induces non-selective apoptosis in both cancerous and normal cells nih.govplos.orgnih.govnih.gov. This difference underscores how minor structural changes can redirect a compound's cellular impact. While NSC 51046 exhibits tubulin polymerization inhibition at low doses and rapid polymerization at higher doses, Green 1 shows minimal interaction with tubulin polymerization nih.gov. ZD 6126, on the other hand, directly impacts the cytoskeleton and induces apoptosis and necrosis nih.govplos.orgresearchgate.net.

Further diversification is seen in compounds like furano-allocolchicinoids, which retain tubulin-binding activity and lead to cell cycle arrest in the G2/M phase, similar to other tubulin-targeting agents acs.org. However, the interaction of this compound itself with specific tubulin isotypes can vary, with some isotypes, such as avian erythrocyte tubulin, showing weaker or no binding compared to mammalian brain tubulin nih.gov. This differential tubulin interaction further illustrates the nuanced mechanisms within this compound class.

The synthesis of allocolchicinoids with appended Michael acceptor fragments represents an attempt to achieve covalent binding to tubulin, potentially enhancing efficacy but also raising concerns about general toxicity nih.gov. The varied outcomes from these synthetic efforts highlight that the allocolchicinoid scaffold is amenable to modification, leading to compounds with distinct molecular targets and cellular effects, ranging from tubulin disruption to ROS-mediated mitochondrial stress and induction of specific cell death pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of A, B, and C Ring Modifications on Biological Activity Profiles

The tricyclic framework of allocolchicine, comprising rings A, B, and C, plays a critical role in its biological activity. Colchicine's activity is known to be significantly influenced by the size of its C ring and the substituents attached to it nih.govacs.org. This compound features a 6-7-6 carbocyclic framework, which has been associated with good biological activity and potentially reduced toxicity compared to colchicine's 6-7-7 tricyclic system nih.govacs.org.

Modifications to the C ring have been a significant area of exploration. For instance, the synthesis of cyclopropyl (B3062369) allocolchicinoids has yielded compounds with tubulin-binding abilities equivalent to natural this compound nih.govresearchgate.net. Furthermore, replacing the C ring with heterocyclic moieties, such as an indole (B1671886) ring, has led to the development of novel this compound congeners that exhibit potent anti-proliferative and apoptosis-inducing activities, often in the low nanomolar concentration range rsc.orgscispace.comresearchgate.net. Studies involving allothiocolchicinoids have also explored variations in the B and C rings, providing further insights into SAR researchgate.netacs.org. The position of substituents on the C ring can also modulate activity; for example, the presence of a methyl ester at the C10 position has been shown to result in a slight loss of potency compared to analogs with the ester at C9 researchgate.net. Analogs like ZD 6126 and NSC 51046, which are derivatives of this compound, have also demonstrated significant biological activity nih.govacs.orgplos.org. In contrast, a novel derivative, (S)-3,8,9,10-tetramethoxythis compound ("Green 1"), appears to exert its effects through a different mechanism, not directly targeting tubulin plos.org.

Role of Substituents in Modulating Receptor Binding Affinity

Specific substituents and their placement within the this compound structure are critical for modulating binding affinity to the colchicine (B1669291) binding site (CBS) on tubulin. The 3,4,5-trimethoxyphenyl-substituted A ring is considered essential for potent tubulin polymerization inhibition mdpi.com. The oxygen atoms within the C ring also play a significant role, interacting with the CBS and influencing the degree of inhibition mdpi.com.

Modifications to the B ring, particularly at the C7 position, can dramatically affect interactions with cellular targets like P-glycoprotein (P-gp) clockss.org. For example, the removal of the nitrogen atom from the acetamido group at C7 abrogated P-gp recognition clockss.org. In terms of substituents on the C ring, strong electron-withdrawing groups at the C10 position tend to abolish activity, whereas electron-releasing groups can slightly enhance potency nih.gov. The C ring itself is recognized for its capacity to induce both substoichiometric microtubule inhibition and GTPase activity, while rings A and B primarily function as anchoring points, with ring A contributing energetically to the binding interaction researchgate.net. Studies also suggest that compounds with a calculated molar refractivity (CMR) above a certain threshold (e.g., >9.7) may possess a minimal size requirement for efficient interaction with P-gp clockss.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in dissecting the molecular features that dictate the biological activity of this compound and its analogs. These computational approaches aim to establish mathematical models correlating structural properties with observed biological effects, aiding in the design of new compounds.

Conformational Molecular Field Analysis (CoMFA) has been employed to visualize and quantify the steric and electrostatic fields within the tropone (B1200060) region of the tubulin binding site, using both colchicine and this compound series as training sets binghamton.edu. Other QSAR methodologies, such as Genetic Algorithm-Multi-Linear Regression (GA-MLR) and stepwise-MLR, have been applied to classes of colchicine polymerization inhibitors, identifying parameters like electron density at the C2 position as significant for predicting inhibitory concentration (IC50) values nih.gov. Artificial Neural Networks (ANN) have also proven effective in QSAR modeling for distinguishing anticancer compounds, achieving notable accuracy bioinformation.net. Furthermore, a parabolic relationship between antitumor potency and the partition coefficient (log P) has been identified, with an optimal log P value around 1.17 nih.gov. The presence and acylation of an amino nitrogen at the B ring have also been correlated with increased potency nih.gov.

Conformational Flexibility and Atropisomeric Impact on Biological Activity

The three-dimensional conformation of this compound is a critical determinant of its interaction with tubulin. While the A and B rings exhibit relative rigidity, the C ring possesses a degree of flexibility tandfonline.com. This conformational flexibility, along with the potential for atropisomerism (isomerism arising from restricted rotation around a single bond), can influence biological activity.

Studies have indicated a solvent-dependent conformational equilibrium in allocolchicinoids, with the position of substituents on ring C having a nominal effect on the ratio of these conformers nih.govacs.org. Molecular dynamics simulations suggest that correlated movements within the drug molecules may be important for their biological properties tandfonline.com. Although the specific positional differences of substituents on the C ring between colchicine and its isomer isocolchicine (B1215398) did not significantly alter their average conformations or motional properties, these structural nuances might contribute to differences in binding tandfonline.com. The flexibility of the biphenyl (B1667301) system within this compound and its analogs has been linked to their tubulin-binding capabilities, with some analogs showing activity comparable to colchicine due to similar flexibility researchgate.net.

Preclinical Biological Activity Assessments

In Vitro Anti-proliferative and Cytostatic Efficacy in Cell Lines

Allocolchicine and its derivatives have demonstrated potent anti-proliferative and cytostatic effects across a range of cancer cell lines. These compounds function by inhibiting the polymerization of tubulin, a process essential for cell division. This disruption leads to the formation of abnormal mitotic spindles, arresting cells in the G2/M phase of the cell cycle.

Spectrum of Activity Across Diverse Cancer Cell Types

Research indicates that this compound and its analogues exert cytotoxic effects on various cancer cell types. Studies on this compound congeners, such as compounds 3, 4, and the pyrrolo-allocolchicinoids 5a-c, have shown potent anti-proliferative activity in lymphoma cells, including Burkitt-like lymphoma (BJAB) cells, often at low nanomolar concentrations scispace.comrsc.orgrsc.org. These compounds have demonstrated efficacy comparable to or exceeding that of colchicine (B1669291) in inhibiting cell proliferation scispace.comrsc.orgrsc.org. While specific IC50 values for the parent this compound across a broad spectrum of cell lines are not extensively detailed in the provided literature, its mechanism of action suggests a broad applicability against rapidly dividing cancer cells.

Differential Selectivity in Transformed versus Non-transformed Cells

Studies involving this compound derivatives have provided insights into their potential for selective toxicity. For instance, the derivative Green 1 ( (S)-3,8,9,10-tetramethoxythis compound) has shown selective pro-death autophagy in pancreatic cancer cells and E6-1 leukemia cells, while exhibiting minimal effects on normal human fibroblasts plos.orgnih.gov. In contrast, another analogue, NSC 51046, was found to be non-selective, inducing apoptosis in both cancer cells and normal human fibroblasts plos.orgnih.gov. The parent compound, this compound, is understood to primarily target rapidly dividing cells, a characteristic common to cancer cells, suggesting a degree of inherent selectivity, although comprehensive comparative studies with normal cell lines for this compound itself are limited in the reviewed literature.

In Vitro Apoptosis Induction and Cell Death Characterization

This compound and its derivatives are potent inducers of apoptosis, the programmed process of cell death. The disruption of microtubule assembly by these compounds leads to mitotic arrest, which can subsequently trigger apoptotic pathways. Studies have characterized this by measuring DNA fragmentation, a hallmark of apoptosis, and observing morphological changes such as cell blebbing and nuclear condensation rsc.orgplos.orgnih.gov. For example, this compound congeners have shown apoptosis-inducing activity (AC50 values) in the low nanomolar range in BJAB cells scispace.comrsc.org. This induction of apoptosis is a key mechanism by which this compound exerts its anti-cancer effects.

Modulation of Reactive Oxygen Species (ROS) Generation in Cellular Contexts

The role of this compound in modulating Reactive Oxygen Species (ROS) generation is primarily observed in studies of its derivatives. The derivative Green 1, for instance, has been shown to increase ROS production in the mitochondria of pancreatic cancer cells plos.orgnih.gov. However, it is noted that for Green 1, the observed mitotic defects were not rescued by scavenging ROS, suggesting that its cytotoxic effects might be, at least partly, ROS-independent plos.orgnih.gov. Direct evidence for this compound itself significantly modulating ROS levels as a primary mechanism of action is not extensively detailed in the provided search results.

Preclinical In Vivo Efficacy Studies in Animal Models of Disease

While direct in vivo efficacy data for this compound itself in xenograft models is not prominently featured in the provided search results, studies on its derivatives highlight its potential in animal models.

Tumor Growth Inhibition in Xenograft Models

Studies involving this compound derivatives have shown promising results in inhibiting tumor growth in vivo. For example, the derivative ZD 6126 has demonstrated efficacy in causing tumor cell necrosis in various mouse xenograft models, including those for lung, colorectal, prostate, ovarian, and breast tumors researchgate.netplos.org. Another derivative, IIIM-067, exhibited remarkable in vivo anticancer activity against the murine EAC model, achieving significant tumor growth inhibition researchgate.net. These findings, while pertaining to derivatives, suggest the potential for this compound-based compounds to be effective in controlling tumor progression in preclinical models.

Table 1: In Vitro Cytostatic and Apoptotic Activity of this compound Congeners

Compound(s)Cell Line(s) TestedIC50 (nM)AC50 (nM)Primary MechanismReference
Congeners 3, 4, 5a-cBJAB (Lymphoma)Low nMLow nMTubulin polymerization inhibition, Apoptosis induction scispace.comrsc.orgrsc.org
Green 1PANC-1 (Pancreatic)Not specifiedNot specifiedAutophagy induction, ROS production (in cancer cells) plos.orgnih.gov
NSC 51046PANC-1, BxPC-3Not specifiedNot specifiedApoptosis induction plos.orgnih.gov

Note: IC50 (Inhibitory Concentration 50%) refers to the concentration causing 50% inhibition of cell growth. AC50 (Apoptosis Concentration 50%) refers to the concentration causing 50% apoptosis. Data for specific cell lines and precise quantitative values for the parent this compound are limited in the provided sources; values presented are for representative this compound analogues where specified.

Investigations into Anti-inflammatory Activities in Preclinical Settings

Preclinical studies aim to elucidate the therapeutic potential of compounds by evaluating their effects in laboratory settings, often using cell cultures (in vitro) or animal models (in vivo). For this compound, its anti-inflammatory potential is largely understood through its shared mechanisms of action with colchicine, as direct, quantitative data from specific preclinical anti-inflammatory assays for this compound itself are not extensively detailed in the reviewed literature. However, the established pharmacological profile of this compound strongly suggests its capacity to modulate inflammatory responses.

Mechanisms of Anti-inflammatory Action:

This compound, like colchicine, exerts its biological effects primarily through its interaction with tubulin, a key protein component of microtubules. Microtubules are essential for various cellular functions, including cell division, intracellular transport, and the regulation of inflammatory processes.

Tubulin Polymerization Inhibition: this compound binds to tubulin, preventing its polymerization into microtubules. This disruption affects the dynamic structure and function of the cytoskeleton, which is integral to cellular processes involved in inflammation. This mechanism is central to its anti-mitotic properties but also impacts inflammatory cell functions (Snippet 1, 2, 6, 10, 29).

Modulation of Inflammatory Mediators and Signaling Pathways: The disruption of microtubule function by this compound can lead to the modulation of key inflammatory mediators and signaling pathways.

Cytokine Production: Research on colchicine indicates that it can inhibit the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) (Snippet 1, 5, 16, 22, 25). These cytokines are critical drivers of the inflammatory cascade, contributing to the recruitment of immune cells, fever, and tissue damage. This compound is presumed to act through similar pathways, potentially reducing the excessive release of these mediators.

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. Colchicine has been shown to inhibit NF-κB activation, thereby reducing the transcription of various inflammatory genes (Snippet 3, 6, 18, 24). This inhibitory effect on NF-κB is a significant contributor to its anti-inflammatory properties, and this compound is expected to share this characteristic.

Inflammasome Inhibition: Colchicine is also known to inhibit the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the processing and release of IL-1β and IL-18 (Snippet 4, 5, 18). By blocking this pathway, colchicine and by extension this compound, can dampen a critical innate immune response that underlies many inflammatory diseases.

Leukocyte Function: The disruption of microtubule dynamics can also impair the function of leukocytes, including their adhesion, migration, and phagocytosis, which are essential processes in the inflammatory response (Snippet 2, 6, 10).

Preclinical Models and Findings:

While specific quantitative data for this compound in standard preclinical anti-inflammatory models such as croton oil-induced ear edema, carrageenan-induced paw edema, or lipopolysaccharide (LPS)-induced cytokine release assays are not prominently detailed in the readily available search results, the known mechanisms of action suggest its potential efficacy. Colchicine has demonstrated significant anti-inflammatory effects in these models, often by reducing edema, inhibiting inflammatory cell infiltration, and decreasing the levels of pro-inflammatory cytokines (Snippet 1, 4, 15, 21, 22, 27, 28). Given that this compound shares the fundamental tubulin-binding properties with colchicine, it is plausible that it would exhibit similar, albeit potentially modified, anti-inflammatory activities. Further specific preclinical studies focusing on this compound in these established models would be necessary to quantify its precise anti-inflammatory potency and efficacy.

Advanced Analytical and Biophysical Characterization Methodologies for Allocolchicine

Allocolchicine, a structural isomer of colchicine (B1669291), is a subject of significant scientific interest due to its interaction with tubulin and subsequent disruption of microtubule dynamics. Its characterization and the detailed analysis of its biological interactions necessitate a suite of sophisticated analytical and biophysical techniques. These methodologies are crucial for elucidating its precise chemical structure, understanding its three-dimensional conformation, quantifying its binding affinity and thermodynamics with biological targets like tubulin, and observing its effects on cellular structures and processes.

Derivatives, Prodrugs, and Advanced Delivery System Research

Encapsulation and Nanoparticle Formulations for Enhanced Preclinical Efficacy

Encapsulation of cytotoxic agents within nanoparticle formulations is a well-established strategy to improve their preclinical efficacy. Nanoparticles can protect the drug from premature degradation, control its release, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

A review of the current scientific literature indicates a notable absence of studies focused on the encapsulation of allocolchicine into nanoparticle formulations. The majority of research into advanced delivery systems for colchicinoids has centered on colchicine (B1669291). For colchicine, various nanoparticle platforms have been investigated, including liposomes, nanoemulsions, and mesoporous silica (B1680970) nanoparticles, to enhance its delivery for conditions like gout and cancer. nih.govnih.govnih.govekb.eg For example, colchicine-loaded nanoemulsion systems have been developed and characterized for intra-articular delivery, showing enhanced retention in inflamed joints in preclinical models. nih.gov Similarly, mesoporous silica nanoparticles have been utilized for the targeted delivery of colchicine to colon cancer cells, demonstrating enhanced anticancer effects compared to the free drug. nih.gov

These studies on colchicine highlight the potential benefits of nanoparticle-based delivery systems for improving the therapeutic window of tubulin-binding agents. However, the development and preclinical evaluation of analogous nanoparticle formulations specifically designed for this compound have not yet been reported in the scientific literature. Such research would be a critical step in advancing this compound towards potential clinical applications, and the findings from colchicine-based systems could provide a valuable foundation for future investigations into this compound nanoformulations.

Conjugate Chemistry and Hybrid Molecule Development

Conjugate chemistry and the development of hybrid molecules are advanced strategies aimed at enhancing the therapeutic properties of this compound. This involves chemically linking this compound to other molecules, such as polymers or other therapeutic agents, to improve its targeting, efficacy, and pharmacokinetic profile.

One notable area of research has been the development of furanoallocolchicinoid-chitosan formulations. A series of conformationally flexible furan-derived allocolchicinoids have been synthesized from colchicine. acs.org Cytotoxicity studies of these compounds showed potent activity against several human and murine cell lines. The most potent furanoallocolchicinoid was then used in in-vivo testing in mice, where it demonstrated significant inhibition of tumor growth. acs.org Further studies have explored the size-dependent biodistribution of fluorescently labeled furanoallocolchicinoid-chitosan formulations in mice, indicating the potential of this conjugate approach for drug delivery. acs.org

Another example of conjugate development is the synthesis of this compound conjugates with a cetirizine (B192768) analog. acs.org This research demonstrates the versatility of the this compound scaffold for the creation of novel chemical entities with potentially modified biological activities.

Future Research Directions and Emerging Avenues

Discovery of Allocolchicinoids with Differentiated Intracellular Mechanisms

While the parent compound, colchicine (B1669291), is well-known for its tubulin-targeting properties, research is now uncovering allocolchicine analogues that operate through distinct intracellular mechanisms. nih.gov This shift opens up possibilities for therapies that are more selective and less toxic. nih.govresearchgate.net A significant focus of this research is the development of analogues that can induce different forms of cell death or target alternative cellular pathways.

One study highlighted two synthetic this compound derivatives, N-acetyl-O-methylcolchinol (NSC 51046) and (S)-3,8,9,10-tetramethoxythis compound (Green 1), which exhibit different mechanisms of action despite their structural similarities. nih.govresearchgate.netnih.gov NSC 51046, which is structurally similar to the vascular-disrupting agent ZD 6126, was found to be non-selective, inducing apoptosis in both pancreatic cancer cells and normal human fibroblasts. nih.govresearchgate.netnih.gov In contrast, "Green 1" was found to selectively induce pro-death autophagy in pancreatic cancer and leukemia cells without affecting normal fibroblasts. nih.govresearchgate.netnih.gov Notably, "Green 1" does not appear to affect tubulin polymerization, suggesting it has a different molecular target. nih.gov It was also observed to increase the production of reactive oxygen species (ROS) in mitochondria isolated from pancreatic cancer cells. nih.govresearchgate.net

Further research has focused on designing and synthesizing new series of allocolchicinoids with modified B-rings to explore their potential as inhibitors of tubulin assembly. nih.gov One approach involved creating tetracyclic this compound modifications annulated with various heterocycles like pyrazole, isoxazole, or pyrimidine (B1678525). nih.govdocumentsdelivered.com These modifications proved to be highly potent antimicrotubule agents, demonstrating that targeted structural changes can significantly enhance activity. nih.gov

Allocolchicinoid AnalogueDifferentiated Intracellular MechanismEffect on TubulinCell Line Specificity
(S)-3,8,9,10-tetramethoxythis compound (Green 1)Induces pro-death autophagy; increases mitochondrial ROS production. nih.govresearchgate.netnih.govDoes not appear to affect tubulin polymerization. nih.govSelective for pancreatic cancer cells (BxPC-3, PANC-1) and leukemia cells (E6-1) over normal human fibroblasts. nih.govresearchgate.netnih.gov
N-acetyl-O-methylcolchinol (NSC 51046 / NCME)Induces apoptosis. nih.govInhibits tubulin assembly (moderately). nih.govNon-selective; affects both pancreatic cancer cells and normal human fibroblasts. nih.govresearchgate.netnih.gov
Tetracyclic this compound modifications (pyrazole, isoxazole, pyrimidine annulated)Inhibition of tubulin assembly. nih.govdocumentsdelivered.comHighly potent antimicrotubule agents. nih.govData on specific cell line selectivity not detailed.

Expansion of Preclinical Applications to Novel Disease Models

The unique biological activities of this compound analogues have prompted their investigation in a variety of preclinical disease models, extending beyond their traditional application. nih.govbiomodels.com These models are crucial for evaluating the efficacy and potential of new therapeutic agents before they can be considered for human trials. nih.gov

In oncology, this compound derivatives have shown promise in various cancer models. The analogue ZD 6126, a prodrug of N-acetylcolchinol, was shown to disrupt the cytoskeleton of tumor endothelial cells, leading to apoptosis and tumor necrosis in in vivo mouse models of human lung cancer. nih.gov Another analogue, "Green 1," was found to be well-tolerated in mice during in vivo studies, supporting its potential for further development as a selective cancer therapy. nih.govresearchgate.net Novel double-modified colchicine derivatives, 4-bromothiocolchicine and 4-iodothiocolchicine, were active against several human tumor cell lines, including A549 (lung), MCF-7 (breast), and LoVo (colon), with high potency and greater affinity for tumor cells over normal cells. nih.gov

Beyond cancer, there is an emerging interest in the application of these compounds to other complex diseases. The inverse relationship observed between cancer and neurodegenerative diseases like Alzheimer's and Parkinson's has led researchers to investigate shared biological pathways that could be targeted by a single compound. mdpi.com Genes and proteins that are dysregulated in opposite directions in these conditions, such as p53 and PIN1, present potential targets for allocolchicinoids. mdpi.com Preclinical models for neurodegenerative diseases, ranging from scopolamine-induced models to transgenic rodent and zebrafish models, provide platforms to test these hypotheses. nih.gov

Furthermore, the potential of colchicine derivatives as anti-HIV agents has been explored. nih.gov This demonstrates the expanding scope of research into diseases where cellular proliferation or specific protein interactions are key. The development of diverse preclinical models, including those for immune-mediated diseases and viral infections, will be essential for exploring the full therapeutic range of novel allocolchicinoids. biomodels.comclinicalresearchnewsonline.com

Computational Chemistry and In Silico Design for Novel this compound Analogues

Computational chemistry and in silico design have become indispensable tools in the rational design and discovery of new this compound analogues. unipa.it Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking allow researchers to predict the biological activity of compounds and understand their interactions with target proteins, thereby guiding the synthesis of more potent and selective molecules. nih.govmdpi.com

One study utilized QSAR and molecular docking to design novel colchicine derivatives with anti-HIV activity. nih.gov By analyzing a dataset of 24 compounds, the researchers developed predictive QSAR models using machine learning methods like artificial neural networks (ANN) and support vector machines (SVM). nih.govresearchgate.net These models identified key molecular descriptors related to anti-HIV activity. nih.govresearchgate.net Subsequent molecular docking studies with the HIV gp120 envelope glycoprotein revealed how these derivatives could act as entry inhibitors by binding to the virus structure. nih.govresearchgate.net

Similarly, molecular docking has been used to investigate the binding of new double-modified colchicine derivatives to various isotypes of human β-tubulin, a key protein in cell division and a common cancer drug target. nih.gov These computer simulations helped predict the binding modes and identify the key amino acid residues involved in the interaction between tubulin and the compounds, providing a molecular basis for their observed antiproliferative activity. nih.gov Such in silico approaches are crucial for optimizing lead compounds and prioritizing synthetic efforts, ultimately accelerating the drug discovery process. unipa.it

Computational MethodApplication in Allocolchicinoid ResearchKey Findings / Outcome
Quantitative Structure-Activity Relationship (QSAR)Design of colchicine derivatives as anti-HIV agents. nih.govresearchgate.netIdentified significant molecular descriptors (JGI2, Mor24u, Gm, R8p+) related to anti-HIV activity and created predictive models for rational drug design. nih.govresearchgate.net
Molecular DockingInvestigating the binding of derivatives to the HIV gp120 envelope glycoprotein. nih.govresearchgate.netRevealed key interacting residues and site-moiety preferences, suggesting a mechanism as HIV entry inhibitors. nih.gov
Molecular DockingCalculating binding affinities of double-modified colchicine derivatives to human β-tubulin isotypes. nih.govPredicted binding modes and identified key residues involved in the tubulin-ligand interaction, correlating with anticancer activity. nih.gov

Sustainable and Green Chemistry Innovations in this compound Synthesis

In line with the broader shift towards environmentally responsible practices in the pharmaceutical industry, researchers are developing sustainable and green chemistry approaches for the synthesis of this compound and its analogues. unife.itrsc.orgmdpi.com These innovations focus on improving efficiency, reducing waste, and using less hazardous materials. rsc.orgmdpi.com

A significant advancement in this area is the total synthesis of (±)-allocolchicine using a cobalt-catalyzed alkyne [2 + 2 + 2]-cyclotrimerization as the key reaction. nih.govacs.orgresearchgate.netacs.orgnih.gov This method is notable for its modularity and efficiency. The synthesis begins with the easily available and inexpensive 3,4,5-trimethoxybenzaldehyde (B134019). nih.govresearchgate.netnih.gov The key cyclotrimerization step, employed late in the synthesis, allows for the creation of a diverse library of analogues with various functionalities on the C ring. nih.govresearchgate.netacs.org This strategy not only provides efficient access to this compound but also facilitates the rapid generation of novel derivatives for biological screening. nih.gov

The principles of green chemistry, such as atom economy, use of catalytic reagents, and reduction of hazardous solvents, are central to these new synthetic routes. mdpi.com By designing syntheses that are both chemically efficient and environmentally benign, researchers are ensuring that the development of future allocolchicinoid-based therapeutics is sustainable in the long term. unife.it

Q & A

Q. How can researchers determine the binding affinity of allocolchicine to α-tubulin isoforms?

To measure binding affinity, fluorescence titration is a robust method. Prepare solutions with varying this compound concentrations (0–31.2 μM) and α-tubulin (4 μM). After equilibration at 20°C for 2 hours, record emission spectra between 380–420 nm (excitation at 315 nm). Normalize fluorescence at 400 nm and fit data to the dissociation constant equation:

Kd=[α-tubulin]×[ALLO][α-tubulinALLO]K_d = \frac{[\alpha\text{-tubulin}] \times [\text{ALLO}]}{[\alpha\text{-tubulin} \cdot \text{ALLO}]}

This approach quantifies interactions under different nucleotide states (GTP vs. GDP-bound tubulin) .

Q. What in vitro models are suitable for assessing this compound’s anti-mitotic effects?

Use lymphoma cell lines (e.g., human B-cell lymphoma) to evaluate cytotoxicity via proliferation inhibition assays (e.g., MTT or apoptosis markers like caspase-3 activation). Parallel tubulin polymerization assays with purified tubulin (e.g., monitoring absorbance at 350 nm) can confirm microtubule disruption .

Q. How should researchers validate the purity and identity of synthesized this compound analogs?

Employ NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for structural confirmation. For purity, use elemental analysis or chromatographic methods (≥95% purity). Reference spectral data against established protocols for natural colchicinoids .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies optimize this compound analogs for reduced cytotoxicity?

Replace the colchicine C-ring with indole or benzofuran moieties to enhance selectivity. Test analogs in dual assays:

  • Anti-proliferative activity : IC₅₀ values in lymphoma cells.
  • Tubulin polymerization inhibition : IC₅₀ in purified tubulin. Prioritize compounds with >10x selectivity between cancer cells and non-mitotic cells (e.g., fibroblasts) .

Q. What experimental strategies resolve discrepancies in reported IC₅₀ values across studies?

Control variables impacting tubulin stability:

  • Buffer composition : Use PEM (100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8) for polymerization assays.
  • Tubulin isoform ratios : Prefer βIII-tubulin-rich isoforms for cancer-relevant data.
  • Temperature : Maintain 37°C during kinetic measurements to mimic physiological conditions .

Q. How to design combinatorial chemistry approaches for this compound-based drug discovery?

Use a modular synthesis strategy:

  • Core modification : Introduce substituents at the C7 position (e.g., methoxy, amino groups).
  • Side-chain diversification : Attach azide/alkyne handles for click chemistry libraries. Screen libraries using high-content imaging (e.g., mitotic arrest in HeLa cells) and compare with tubulin-binding data .

Methodological Guidance

Q. What statistical frameworks ensure reproducibility in this compound dose-response studies?

Apply nonlinear regression (e.g., log(inhibitor) vs. response curves in GraphPad Prism) with the Hill slope fixed to 1. Report 95% confidence intervals for IC₅₀ values. For fluorescence-based binding assays, triplicate measurements and ANOVA analysis are critical .

Q. How to address tubulin isoform-specific effects in this compound research?

Use isoform-purified tubulin (e.g., βVI-tubulin from avian erythrocytes) in binding assays. Compare results with βIII-tubulin (common in cancer). Fluorescence anisotropy or surface plasmon resonance (SPR) can quantify isoform-specific Kd values .

Data Presentation and Compliance

Parameter Recommended Format Example Reference
Tubulin Binding KdMean ± SD (n=3 independent experiments)2.3 ± 0.4 μM (α-tubulin:GTP)
IC₅₀ (Anti-proliferation)Geometric mean with 95% CI12 nM (95% CI: 10–14 nM)

Ensure raw data (e.g., fluorescence spectra, chromatograms) are archived in supplementary materials, adhering to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allocolchicine
Reactant of Route 2
Reactant of Route 2
Allocolchicine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.